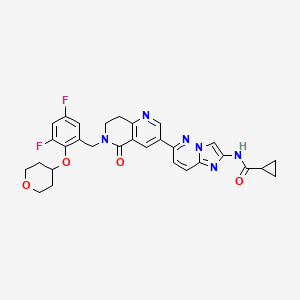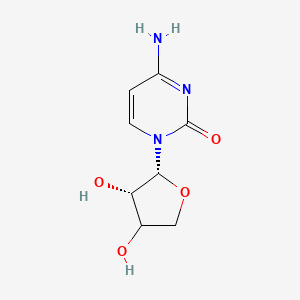
1-(alpha-L-Threofuranosyl)cytosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(alpha-L-Threofuranosyl)cytosine is a purine nucleoside analog known for its broad antitumor activity. This compound targets indolent lymphoid malignancies and exerts its anticancer effects by inhibiting DNA synthesis and inducing apoptosis .
准备方法
The synthesis of 1-(alpha-L-Threofuranosyl)cytosine involves multiple steps. One method starts with L-ascorbic acid, which undergoes a Vorbrüggen reaction to conjugate 5-iodo-cytosine to an orthogonally protected threose sugar . The synthetic route includes the following steps:
- Preparation of 5-iodo-1-(2′-O-benzoyl-α-L-threofuranosyl)-cytosine nucleoside.
- Deprotection and purification to obtain the final product.
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production.
化学反应分析
1-(alpha-L-Threofuranosyl)cytosine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the nucleoside analog, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Common reagents for substitution reactions include halogenated compounds and nucleophiles. These reactions can introduce new functional groups to the molecule.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield derivatives with different biological activities.
科学研究应用
1-(alpha-L-Threofuranosyl)cytosine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of modified nucleic acids.
Biology: The compound is studied for its role in DNA synthesis inhibition and apoptosis induction.
Industry: The compound can be used in the development of new pharmaceuticals and therapeutic agents.
作用机制
The mechanism of action of 1-(alpha-L-Threofuranosyl)cytosine involves the inhibition of DNA synthesis and the induction of apoptosis. The compound targets DNA polymerases, preventing the replication of cancer cells. This leads to cell cycle arrest and programmed cell death .
相似化合物的比较
1-(alpha-L-Threofuranosyl)cytosine is unique among nucleoside analogs due to its specific structure and biological activity. Similar compounds include:
2’-Deoxycytidine: Another nucleoside analog with anticancer properties.
5-Fluorouracil: A pyrimidine analog used in cancer treatment.
Gemcitabine: A nucleoside analog used in chemotherapy.
Compared to these compounds, this compound has a distinct mechanism of action and targets specific malignancies .
属性
分子式 |
C8H11N3O4 |
|---|---|
分子量 |
213.19 g/mol |
IUPAC 名称 |
4-amino-1-[(2R,3S)-3,4-dihydroxyoxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C8H11N3O4/c9-5-1-2-11(8(14)10-5)7-6(13)4(12)3-15-7/h1-2,4,6-7,12-13H,3H2,(H2,9,10,14)/t4?,6-,7+/m0/s1 |
InChI 键 |
RPXKLKGKUUDJFW-RUJZHYJYSA-N |
手性 SMILES |
C1C([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O |
规范 SMILES |
C1C(C(C(O1)N2C=CC(=NC2=O)N)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


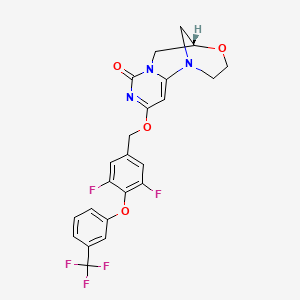
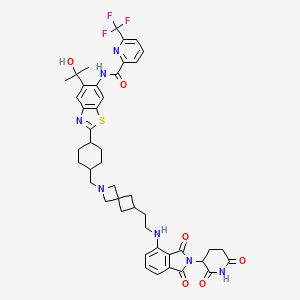





![7-[(1S)-1-[2-(aminomethyl)-6-oxo-5-oxa-7-azaspiro[3.4]octan-7-yl]ethyl]-3-[3-fluoro-4-(methanesulfonamido)phenyl]-1H-indole-2-carboxylic acid](/img/structure/B12408014.png)

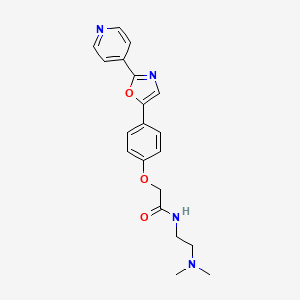
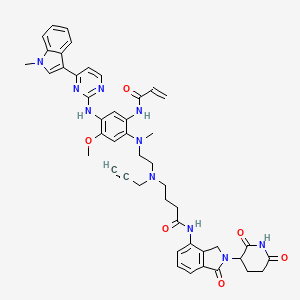
![(3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine-d3](/img/structure/B12408026.png)

